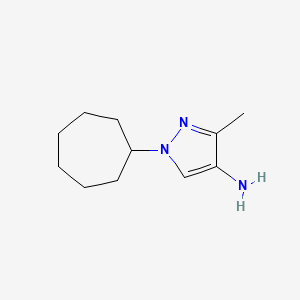

1-cycloheptyl-3-methyl-1H-pyrazol-4-amine

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1-cycloheptyl-3-methyl-1H-pyrazol-4-amine follows a hierarchical approach to identify substituents and their positions on the pyrazole ring. The parent structure is 1H-pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents are numbered using the Hantzsch-Widman system , which prioritizes nitrogen atoms for the lowest possible locants.

- Cycloheptyl Group : The cycloheptyl substituent (C₇H₁₃) is attached to the nitrogen atom at position 1 of the pyrazole ring, denoted by the prefix 1-cycloheptyl.

- Methyl Group : A methyl group (-CH₃) occupies position 3, yielding the prefix 3-methyl.

- Amino Group : The amine functional group (-NH₂) is located at position 4, resulting in the suffix -4-amine.

Combining these components, the systematic IUPAC name becomes This compound . This naming aligns with IUPAC Rule RB-1.3 for heterocyclic compounds, which mandates that substituents on nitrogen atoms receive priority in numbering .

Table 1: Structural Components and Their Positions

| Component | Position | Functional Group |

|---|---|---|

| Pyrazole ring | Core | C₃H₃N₂ |

| Cycloheptyl group | 1 | C₇H₁₃ |

| Methyl group | 3 | -CH₃ |

| Amino group | 4 | -NH₂ |

Alternative Chemical Designations

Beyond its systematic name, this compound is recognized by several synonyms and registry numbers across chemical databases:

Depositor-Supplied Synonyms :

Simplified Representations :

These identifiers facilitate cross-referencing in chemical literature and databases. For instance, the SMILES string encodes the molecular structure as a linear sequence of atoms and bonds, while the InChIKey provides a standardized hash for digital cataloging .

CAS Registry Number and Database Entries

The compound is cataloged under the Chemical Abstracts Service (CAS) Registry Number 1545408-58-9 , a unique identifier assigned to its molecular structure . Key database entries include:

Table 2: Database Identifiers

| Database | Identifier | Accession Details |

|---|---|---|

| PubChem | CID 83223353 | Molecular weight: 193.29 g/mol |

| ChemSpider | Not listed | Requires manual submission |

| ChEMBL | Not available | Focuses on bioactive molecules |

PubChem provides the most comprehensive entry, detailing the compound’s 2D and 3D structural representations, computed physicochemical properties, and spectral data . Notably, the absence from ChEMBL suggests limited documented bioactivity, aligning with the database’s emphasis on drug-like molecules .

Structural and Functional Insights

The molecular formula C₁₁H₁₉N₃ reflects a balance between hydrophobicity (cycloheptyl and methyl groups) and polarity (amine group), which influences its solubility and reactivity. The cycloheptyl moiety introduces steric bulk, potentially affecting binding interactions in synthetic or biological applications .

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-cycloheptyl-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H19N3/c1-9-11(12)8-14(13-9)10-6-4-2-3-5-7-10/h8,10H,2-7,12H2,1H3 |

InChI Key |

FYTGALVLZGEACT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)C2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

- Reagents : Primary amine (e.g., cycloheptylamine), diketone (e.g., 2,4-pentanedione for methyl substitution), and O-(4-nitrobenzoyl)hydroxylamine as the nitrogen source.

- Solvent : Dimethylformamide (DMF) is commonly used as the reaction medium.

- Temperature : The reaction is typically conducted at 85 °C.

- Time : Reaction times range from 1.5 to several hours depending on the substrate.

- Workup : Two main workup procedures are employed:

- Workup A: Quenching the reaction mixture with 1 M NaOH, followed by extraction with dichloromethane (DCM), washing with brine, drying, filtration, and solvent evaporation.

- Workup B: Treatment with triethylamine, partial evaporation of DMF under nitrogen, adsorption on silica gel, and purification by column chromatography.

Example Synthesis

An example analogous to the preparation of 1-cycloheptyl-3-methyl-1H-pyrazole involves using cycloheptylamine as the primary amine and 2,4-pentanedione as the diketone:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cycloheptylamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol), DMF (5.0 mL) | Reaction at 85 °C for 1.5 h |

| 2 | Workup A: NaOH quench, DCM extraction, brine wash, MgSO4 drying | Crude product obtained |

| 3 | Purification by silica gel chromatography (hexane–ethyl acetate gradient) | Pure this compound isolated |

This procedure yields the desired pyrazole with moderate to good yield (typically 30–40%) and high selectivity for the 1,3-substitution pattern over 1,5-substitution.

Alternative Synthetic Routes and Optimization

Use of Hydrazine Derivatives and Cycloalkyl Precursors

Other methods reported involve the reaction of hydrazine derivatives with cycloheptyl-substituted precursors or the use of cycloheptyl-substituted amines in nucleophilic substitution reactions on pyrazole intermediates. These methods focus on controlling regioselectivity and improving yields.

- Reaction temperatures vary from ambient to 110 °C.

- Reaction times range from 0.1 to 15 hours.

- Molar ratios are optimized to favor the 1,3-substituted pyrazole isomer with ratios exceeding 20:1 over undesired isomers.

- Isolation methods include crystallization, precipitation, or distillation, depending on the product’s physical properties.

Catalysts and Lewis Acids

Lewis acids such as BF3, MgF2, and others have been employed to catalyze the formation of substituted pyrazoles, enhancing reaction rates and selectivity. These catalysts facilitate the cyclization step and improve the overall efficiency of the synthesis.

Analytical Characterization

The synthesized this compound is typically characterized by:

| Technique | Data Example |

|---|---|

| 1H NMR (500 MHz, CDCl3) | Signals consistent with pyrazole protons and cycloheptyl ring hydrogens; singlet at ~5.7 ppm for pyrazole proton; methyl singlet at ~2.3 ppm |

| 13C NMR (126 MHz, CDCl3) | Resonances for pyrazole carbons and cycloheptyl carbons; typical chemical shifts around 140 ppm for pyrazole C=N carbons |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak matching calculated molecular weight (e.g., calcd for C11H21N2: 181.1700; found: 181.1706) |

| Infrared Spectroscopy (IR) | Characteristic bands for N-H stretching, C-H stretching, and aromatic ring vibrations |

These data confirm the structure and purity of the target compound.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Primary amine | Cycloheptylamine | Starting material for N-1 substitution |

| Diketone | 2,4-pentanedione | Provides methyl substitution at C-3 |

| Hydroxylamine derivative | O-(4-nitrobenzoyl)hydroxylamine | Nitrogen source for pyrazole ring formation |

| Solvent | DMF | Polar aprotic solvent facilitating reaction |

| Temperature | 85 °C | Optimal for cyclization |

| Reaction time | 1.5 - 3 hours | Sufficient for completion |

| Workup | NaOH quench and DCM extraction or triethylamine treatment | Purification steps |

| Yield | 30-40% | Moderate yields typical for direct condensation |

Research Findings and Considerations

- The direct condensation method using primary amines and diketones is a versatile and straightforward approach to synthesize 1-substituted pyrazoles with good regioselectivity.

- The choice of hydroxylamine derivative and reaction conditions critically influences the yield and purity.

- The cycloheptyl substituent introduces steric effects that may affect reaction kinetics and product isolation.

- Alternative methods involving nucleophilic substitution on preformed pyrazole rings have been reported but are less direct.

- The compound’s biological activity and potential pharmaceutical applications justify ongoing optimization of synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

The compound 1-cycloheptyl-3-methyl-1H-pyrazol-4-amine belongs to the pyrazole class of compounds, which are known for their diverse biological activities. Research indicates that derivatives of pyrazoles can act as effective ligands for various receptors and enzymes, making them valuable in drug discovery.

Anticancer Activity

Studies have shown that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a derivative with similar structural features demonstrated a mean growth inhibition of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, while showing minimal toxicity to normal fibroblasts . This suggests that this compound could be explored for its anticancer properties.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been tested in carrageenan-induced rat paw edema models, demonstrating effective anti-inflammatory activity comparable to standard drugs like diclofenac . This positions this compound as a candidate for further investigation in inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds with structural similarities to this compound have shown activity against various bacterial strains including E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole compounds is crucial for optimizing their biological activity. Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish activity against targeted diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrazole derivatives, including those structurally related to this compound:

Study on Anticancer Activity

A study synthesized a series of pyrazole derivatives and tested them against multiple cancer cell lines. The findings indicated that certain substitutions led to enhanced anticancer activity, warranting further exploration into the mechanisms behind these effects .

Investigation into Anti-inflammatory Effects

In vivo studies using carrageenan-induced models demonstrated that specific pyrazole derivatives exhibited significant reductions in inflammation markers comparable to established anti-inflammatory drugs . This suggests that further research into this compound could yield promising results for treating inflammatory diseases.

Antimicrobial Efficacy Studies

Research focusing on the antimicrobial properties of pyrazole derivatives revealed promising results against various pathogens, indicating that modifications to the core structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 1-cycloheptyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 1-cycloheptyl-3-methyl-1H-pyrazol-4-amine with analogues bearing varying substituents at the 1- and 3-positions:

Key Observations :

- Substituent Size and Lipophilicity : The cycloheptyl group in the target compound increases molecular weight and likely enhances lipophilicity compared to smaller alkyl groups (e.g., ethyl, cyclopentyl). This may improve membrane permeability but could reduce aqueous solubility .

- Melting Points : The pyrimidin-5-yl-substituted analogue exhibits a higher melting point (211–215°C), likely due to enhanced intermolecular interactions (e.g., π-π stacking) compared to alkyl-substituted derivatives .

Structural and Crystallographic Insights

Crystallographic data from and highlight the importance of substituent geometry:

- The title compound in , (4Z)-4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, adopts a planar conformation stabilized by intramolecular hydrogen bonding, a feature that may influence the bioactive conformation of related pyrazol-4-amine derivatives .

Biological Activity

1-Cycloheptyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms. With the molecular formula , this compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores its biological activity, synthesizing findings from various studies.

The compound's structure features a cycloheptyl group and a methyl group on the pyrazole ring, contributing to its unique reactivity and biological profile. The synthesis of this compound typically involves cyclocondensation reactions, making it accessible for further chemical modifications and applications in drug development.

Enzyme Inhibition

Research has indicated that this compound acts as an enzyme inhibitor, particularly against specific kinases. For instance, studies have shown that derivatives of pyrazole compounds can inhibit casein kinase 1 (CK1) with selectivity over related kinases such as CDK5 and GSK-3α/β, indicating potential therapeutic applications in neurodegenerative diseases and cancer treatment .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various assays. Its mechanism of action involves modulating the activity of specific molecular targets that are crucial in inflammatory pathways. The ability to form hydrogen bonds with enzymes or receptors enhances its potential as an anti-inflammatory agent .

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have reported cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, compounds structurally related to this pyrazole have exhibited significant activity against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .

The biological effects of this compound can be attributed to its interactions with various biological targets:

- Binding Interactions : The compound can establish hydrogen bonds with active sites of enzymes, modulating their function.

- Signal Pathway Alteration : By interacting with receptors involved in signaling pathways, it can influence cellular responses related to inflammation and cancer progression .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several pyrazole derivatives, including this compound. Results showed that this compound significantly inhibited the growth of cancer cells in vitro, with IC50 values ranging from 0.5 µM to 5 µM across different cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using a model of lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated that treatment with this compound reduced pro-inflammatory cytokine production significantly, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HCT116) | 2.5 |

| Pyrazole Derivative A | Anticancer (MCF7) | 3.0 |

| Pyrazole Derivative B | Anti-inflammatory | 5.0 |

| Pyrazole Derivative C | Enzyme Inhibition (CK1) | 0.7 |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-cycloheptyl-3-methyl-1H-pyrazol-4-amine?

A multi-step synthesis can be adapted from analogous pyrazole-4-amine derivatives. For example, a palladium-catalyzed coupling reaction (as in ) could introduce the cycloheptyl group. Key steps include:

- Condensation of a halogenated pyrazole precursor (e.g., 4-iodo-3-methyl-1H-pyrazole) with cycloheptylamine under basic conditions (e.g., Cs₂CO₃) in dimethyl sulfoxide (DMSO).

- Purification via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product .

- Yield optimization through temperature control (e.g., 35°C for 48 hours) and catalyst screening (e.g., CuBr) .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloheptyl group introduction | Cycloheptylamine, Cs₂CO₃, DMSO, 35°C, 48h | ~17% (analogous) | |

| Purification | Ethyl acetate/hexane gradient | N/A |

Q. How can the structure of this compound be confirmed?

- NMR Spectroscopy : The cycloheptyl group’s protons are expected as multiplet signals in δ 1.5–2.0 ppm (¹H NMR), while the methyl group on the pyrazole ring may appear as a singlet near δ 2.3 ppm. The amine proton (NH) typically resonates at δ 4.0–5.0 ppm but may be broad due to exchange .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for refinement, particularly if high-resolution data or twinning is observed. The cycloheptyl moiety may exhibit conformational flexibility, requiring disorder modeling .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound?

Low yields (e.g., ~17% in analogous syntheses) often arise from steric hindrance of the cycloheptyl group or competing side reactions. Mitigation approaches include:

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .

- Catalyst Screening : Evaluate alternative catalysts (e.g., CuI instead of CuBr) to improve coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How can computational modeling resolve discrepancies between predicted and observed bioactivity?

If experimental bioactivity conflicts with docking studies:

- Conformational Analysis : Use molecular dynamics (MD) to assess the cycloheptyl group’s flexibility, which may adopt non-ideal binding poses .

- Impurity Profiling : Characterize byproducts (e.g., via LC-MS) to rule out inhibitory effects from contaminants .

- Crystallographic Validation : Compare the experimental crystal structure (if available) with docking poses to identify steric clashes or hydrogen-bonding mismatches .

Q. What analytical techniques are suitable for assessing the compound’s stability under physiological conditions?

- HPLC-MS : Monitor degradation products in simulated biological media (e.g., phosphate-buffered saline at 37°C) .

- TGA/DSC : Evaluate thermal stability to guide storage conditions .

- NMR Kinetic Studies : Track proton exchange or ring-opening reactions in deuterated solvents .

Methodological Considerations

- Contradictions in Spectral Data : If ¹H NMR signals deviate from expected patterns (e.g., broad NH peaks), variable-temperature NMR or deuterium exchange experiments can clarify dynamic processes .

- Crystallographic Challenges : For SHELX refinement, prioritize high-resolution data (≤1.0 Å) to resolve the cycloheptyl group’s potential disorder. Use the TWIN command if twinning is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.